(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate
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Overview
Description
(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate is a chemical compound with the molecular formula C4H6N2O3S2 and a molecular weight of 194.24 g/mol This compound is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of (1,2,3-Thiadiazol-5-YL)methyl methanesulfonate typically involves the reaction of a thiadiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of substituted thiadiazole derivatives.
Oxidation and reduction: The thiadiazole ring can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a thiadiazole derivative with an amine substituent.
Scientific Research Applications
(1,2,3-Thiadiazol-5-YL)methyl methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: The compound’s reactivity makes it useful for modifying biomolecules, such as proteins and nucleic acids, to study their function and interactions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1,2,3-Thiadiazol-5-YL)methyl methanesulfonate is not well-documented, but it likely involves interactions with nucleophilic sites on target molecules. The methanesulfonate group can be displaced by nucleophiles, leading to covalent modification of the target. This reactivity can be exploited to modify biomolecules for research purposes or to develop new therapeutic agents.
Comparison with Similar Compounds
Similar compounds to (1,2,3-Thiadiazol-5-YL)methyl methanesulfonate include other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: A related heterocyclic compound with similar reactivity and applications.
Thioamides: Compounds containing a sulfur atom bonded to an amide group, which can undergo similar nucleophilic substitution reactions.
5-Arylazothiazoles: Compounds with a thiadiazole ring substituted with an aryl group, often used in medicinal chemistry.
Properties
IUPAC Name |
thiadiazol-5-ylmethyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S2/c1-11(7,8)9-3-4-2-5-6-10-4/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUAXEKANTUZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CN=NS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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